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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the triple reuptake inhibitor (TRI) GSK1360707
with other monoamine reuptake inhibitors. The information presented herein is supported by

available preclinical and clinical data to validate its mechanism of action and comparative

pharmacological profile.

Executive Summary
GSK1360707 is a potent and selective triple reuptake inhibitor of serotonin (SERT),

norepinephrine (NET), and dopamine (DAT).[1] Its mechanism of action, centered on the

simultaneous blockade of these three key monoamine transporters, suggests the potential for a

broader spectrum of antidepressant efficacy and a more rapid onset of action compared to

selective or dual reuptake inhibitors. This guide will delve into the comparative in vitro and in

vivo data for GSK1360707 and its alternatives, detail the experimental methodologies used for

their evaluation, and visualize the underlying signaling pathways.

Comparative Performance Analysis
The therapeutic potential of a triple reuptake inhibitor is largely defined by its affinity for and

occupancy of SERT, NET, and DAT. Below is a comparison of GSK1360707 with other relevant

compounds.
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The binding affinity of a compound to its target transporters is a primary indicator of its potency.

This is typically measured as the inhibition constant (Ki), with lower values indicating higher

affinity.

Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM)

Transporter
Selectivity
Ratio
(SERT:NET:DA
T)

GSK1360707

Data not publicly

available (pKi

values used for

dose prediction)

[1]

Data not publicly

available

Data not publicly

available

Potent inhibitor

of all three

transporters[1]

Amitifadine

(DOV-21,947)
99 262 213 1:2.6:2.2

NS-2359 (GSK-

372475)

Data not publicly

available

Data not publicly

available

Data not publicly

available

Chemically

related to

GSK1360707

Duloxetine

(SNRI)
~0.8 ~7.5 ~240 1:9.4:300

Bupropion

(DNRI)
>1000 ~526 ~526 >2:1:1

Note: Lower Ki values indicate stronger binding affinity. Data for comparator compounds are

compiled from various public sources. The precise Ki values for GSK1360707 are not publicly

disclosed, however, its development was based on its potent pKi values for all three human

monoamine transporters.[1]

In Vivo Transporter Occupancy
Positron Emission Tomography (PET) is a key technology used to measure the in vivo

occupancy of monoamine transporters in the brain, providing a direct assessment of a drug's

engagement with its targets at therapeutic doses.
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A Phase 1 clinical trial (NCT01153802) was conducted to investigate the dopamine and

serotonin transporter occupancy of GSK1360707 in healthy male subjects using the PET

radioligands ¹¹C-PE2I and ¹¹C-DASB, respectively.[1] The study aimed to determine the degree

and time course of DAT and SERT occupancy and to describe the

pharmacokinetic/pharmacodynamic relationship.[1] While the specific percentage of occupancy

at different doses from this study are not publicly detailed, the trial's existence confirms the

validation of GSK1360707's mechanism of action in humans.[1] The lack of a suitable PET

radioligand prevented the assessment of NET occupancy in this study.[1]

Compound SERT Occupancy NET Occupancy DAT Occupancy

GSK1360707
Investigated via PET

with ¹¹C-DASB[1]

Not assessed via

PET[1]

Investigated via PET

with ¹¹C-PE2I[1]

Amitifadine

Inferred from

preclinical

neurochemical effects

Inferred from

preclinical

neurochemical effects

Inferred from

preclinical

neurochemical effects

Duloxetine High Moderate Low/Negligible

Bupropion Low/Negligible Low/Negligible Moderate

Preclinical Efficacy Models
The forced swim test is a standard preclinical behavioral model used to assess the

antidepressant-like effects of compounds in rodents. A decrease in immobility time is indicative

of potential antidepressant activity.

GSK1360707 has demonstrated antidepressant-like effects in the forced swimming test after

oral administration in both mice and rats.[1] This suggests that its triple reuptake inhibition

translates to efficacy in a relevant animal model of depression.

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.

In Vitro Monoamine Transporter Binding Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1672351?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT01153802
https://www.clinicaltrials.gov/study/NCT01153802
https://www.benchchem.com/product/b1672351?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT01153802
https://www.clinicaltrials.gov/study/NCT01153802
https://www.clinicaltrials.gov/study/NCT01153802
https://www.clinicaltrials.gov/study/NCT01153802
https://www.clinicaltrials.gov/study/NCT01153802
https://www.benchchem.com/product/b1672351?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT01153802
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the binding affinity (Ki) of a test compound to the serotonin,

norepinephrine, and dopamine transporters.

Methodology:

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SERT,

NET, or DAT are cultured under standard conditions.

Membrane Preparation: Cell membranes are harvested, homogenized, and prepared for the

binding assay.

Radioligand Binding: A specific radioligand for each transporter (e.g., [³H]citalopram for

SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the cell membranes

in the presence of varying concentrations of the test compound.

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach

equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to

separate bound from free radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of the test compound that inhibits 50% of radioligand binding). The

Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Positron Emission Tomography (PET) for
Transporter Occupancy
Objective: To measure the percentage of monoamine transporters occupied by a test

compound in the living brain.

Methodology:

Subject Preparation: Healthy human volunteers or preclinical animal models are recruited.

Baseline PET scans are performed before administration of the test compound.
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Radioligand Injection: A specific PET radioligand (e.g., [¹¹C]DASB for SERT, [¹¹C]PE2I for

DAT) is injected intravenously.

PET Scanning: Dynamic PET scans are acquired over a period of time to measure the

distribution and binding of the radioligand in the brain.

Drug Administration: The test compound is administered orally or intravenously at a specific

dose.

Post-Dose PET Scan: After a predetermined time to allow for drug distribution, a second PET

scan is performed with the same radioligand.

Image Analysis: Brain images are reconstructed and regions of interest (e.g., striatum for

DAT, thalamus for SERT) are defined. The binding potential (BP_ND) of the radioligand is

calculated for both baseline and post-dose scans.

Occupancy Calculation: Transporter occupancy is calculated as the percentage reduction in

radioligand binding potential after drug administration compared to baseline.

Rodent Forced Swim Test
Objective: To assess the antidepressant-like activity of a test compound.

Methodology:

Apparatus: A cylindrical tank is filled with water to a depth where the animal cannot touch the

bottom or escape.

Acclimation (Pre-test): On the first day, the animal (mouse or rat) is placed in the water tank

for a 15-minute session.

Drug Administration: The test compound or vehicle is administered orally or intraperitoneally

at specified doses and time points before the test session.

Test Session: 24 hours after the pre-test, the animal is placed back in the water tank for a 5-

minute test session.
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Behavioral Scoring: The duration of immobility (floating without struggling) is recorded by a

trained observer or an automated tracking system.

Data Analysis: The mean immobility time for each treatment group is calculated and

compared to the vehicle control group to determine if the test compound significantly

reduces "behavioral despair."

Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows

related to the validation of GSK1360707's mechanism of action.
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Caption: Mechanism of action of GSK1360707.
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Caption: Workflow for a PET transporter occupancy study.
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GSK1360707 is a potent triple reuptake inhibitor whose mechanism of action has been

validated through both preclinical models and human PET imaging studies. While specific

quantitative data on its binding affinities and in vivo transporter occupancy levels are not fully

public, the available information confirms its engagement with SERT, NET, and DAT. This

positions GSK1360707 as a compound with a pharmacological profile distinct from SSRIs,

SNRIs, and DNRIs, suggesting a potential for differentiated therapeutic effects in the treatment

of major depressive disorder. Further disclosure of clinical trial data will be necessary for a

complete and direct comparison with established antidepressant medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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